molecular formula C10H13ClN2 B132252 (S)-6-Chloronicotine CAS No. 112091-17-5

(S)-6-Chloronicotine

Numéro de catalogue: B132252
Numéro CAS: 112091-17-5
Poids moléculaire: 196.67 g/mol
Clé InChI: SVVOLGNZRGLPIU-VIFPVBQESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-6-Chloronicotine is a chiral derivative of nicotine, characterized by a chlorine substitution at the 6-position of the pyridine ring. These compounds share the core 6-chloropyridine motif, which is critical for their applications in pharmaceuticals, agrochemicals, and organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Chloronicotine typically involves the chlorination of (S)-nicotine. One common method includes the use of thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions to ensure selective chlorination at the sixth position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography are often employed to achieve high efficiency and product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced nicotine analogs.

    Substitution: The chlorine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions to form a wide range of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles in the presence of suitable catalysts or under basic conditions.

Major Products Formed:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced nicotine analogs.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Biodegradation Studies

One of the primary applications of (S)-6-Chloronicotine is in the biodegradation of neonicotinoid insecticides. Research has identified a specific bacterium, strain SG-6C, capable of degrading 6-chloronicotinic acid (6-CNA), a metabolite of neonicotinoids like imidacloprid. This bacterium hydrolytically dechlorinates 6-CNA to 6-hydroxynicotinic acid (6-HNA), which is further metabolized through the nicotinic acid degradation pathway. The metabolic pathway was elucidated using growth and resting cell assays, confirming that SG-6C utilizes 6-CNA as a sole carbon source .

Photolytic and Photocatalytic Degradation

The compound has also been studied for its photolytic and photocatalytic degradation properties. In laboratory settings, 6-CNA exhibited minimal change under photolytic conditions but showed significant degradation when subjected to photocatalytic processes using titanium dioxide (TiO₂). The observed first-order kinetics indicated an effective method for reducing concentrations of 6-CNA in contaminated water sources .

Metabolic Pathway Elucidation

The metabolic pathway involving this compound is significant for understanding its environmental impact and potential applications in bioremediation. The strain SG-6C was shown to completely mineralize 6-CNA within 152 hours under controlled conditions. The initial step involves the conversion of 6-CNA to 6-HNA, which is then further degraded via a pre-existing nicotinic acid catabolic pathway .

The gene responsible for this dechlorination process, named cch2, was cloned and characterized, revealing its role in the enzymatic breakdown of chlorinated compounds. This discovery emphasizes the potential use of such bacteria in bioremediation efforts targeting pesticide contamination in soils .

Pharmacological Potential

While the primary focus has been on environmental applications, this compound may also have pharmacological implications due to its structural similarity to nicotine. Nicotine and its derivatives have been studied for their neuroprotective effects and potential therapeutic roles in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research into the pharmacodynamics and pharmacokinetics of this compound could reveal new avenues for drug development .

Case Studies and Research Findings

StudyFocusFindings
PLOS ONE StudyBiodegradationIdentified strain SG-6C capable of degrading 6-CNA; elucidated metabolic pathway involving hydrolysis to 6-HNA .
Photocatalytic Degradation StudyEnvironmental ImpactDemonstrated effective degradation of 6-CNA using TiO₂ under UV light; first-order kinetics observed .
Pharmacological ReviewNeuroprotective EffectsExplored potential therapeutic applications of nicotine derivatives; suggested further research on this compound .

Mécanisme D'action

The mechanism of action of (S)-6-Chloronicotine involves its interaction with nicotinic acetylcholine receptors. The chlorine substitution at the sixth position enhances its binding affinity and selectivity for certain receptor subtypes. This interaction modulates the receptor’s activity, leading to various physiological effects. The molecular targets include specific subunits of the nicotinic acetylcholine receptors, and the pathways involved are related to neurotransmission and signal transduction.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Chemical Properties

Compound Molecular Formula Key Substituents Stability/Reactivity
(S)-6-Chloronicotine C₁₀H₁₁ClN₂ Chlorine at pyridine-6 Likely chiral, sensitive to oxidation
6-Chloronicotinic Acid C₆H₄ClNO₂ -COOH at pyridine-3 Stable; decomposes at 192°C
Methyl 6-Chloronicotinate C₇H₆ClNO₂ -COOCH₃ at pyridine-3 Hydrolyzable ester; used in analytics
6-Chloronicotinoyl Chloride C₆H₃Cl₂NO -COCl at pyridine-3 Highly reactive; used in synthesis

Key Observations :

  • Chirality: this compound’s stereochemistry may enhance specificity in biological interactions, unlike non-chiral analogs like 6-chloronicotinic acid.
  • Functional Groups : The carboxylic acid (-COOH) in 6-chloronicotinic acid increases polarity, making it a versatile building block . In contrast, the ester (-COOCH₃) in methyl 6-chloronicotinate enhances volatility for analytical applications .
  • Reactivity: 6-Chloronicotinoyl chloride’s acyl chloride group (-COCl) facilitates nucleophilic substitutions, whereas this compound’s nicotine backbone may favor receptor-binding interactions .

Key Insights :

  • This compound’s stereochemistry could further optimize drug-receptor interactions.
  • Agrochemicals : Methyl 6-chloronicotinate’s use in metabolite tracking underscores its stability in environmental monitoring .

Activité Biologique

(S)-6-Chloronicotine (6-CNA) is a chlorinated derivative of nicotine that has garnered interest due to its biological activity and potential applications in environmental microbiology and pharmacology. This article explores the biological activity of 6-CNA, focusing on its metabolic pathways, enzymatic degradation, and implications for both microbial ecology and potential therapeutic uses.

Chemical Structure and Properties

This compound possesses a structural similarity to nicotine, differing primarily by the presence of a chlorine atom at the 6-position of the pyridine ring. This modification can influence its interaction with biological systems, particularly in terms of metabolism and toxicity.

Metabolic Pathways

Recent studies have identified metabolic pathways involving 6-CNA in specific bacterial strains. For instance, a novel bacterium designated strain SG-6C was isolated from imidacloprid-contaminated soil, which demonstrated the ability to hydrolytically dechlorinate 6-CNA to 6-hydroxynicotinic acid (6-HNA). This process is facilitated by an enzyme known as 6-chloronicotinic acid chlorohydrolase (Cch2) .

Enzymatic Activity

The enzymatic activity of Cch2 is critical for the degradation of 6-CNA. The gene encoding this enzyme was identified through genome sequencing, revealing that it belongs to the metal-dependent hydrolase superfamily. The enzyme catalyzes the conversion of 6-CNA into 6-HNA, which is subsequently metabolized via the nicotinic acid degradation pathway .

Study on Strain SG-6C

A comprehensive study on strain SG-6C highlighted its ability to completely degrade both 6-CNA and 6-HNA within specific timeframes. In growth assays, cells were able to degrade 6-HNA within 48 hours, while resting cell assays showed complete degradation within just 34 hours. These findings underscore the efficiency of this strain in utilizing chlorinated compounds as carbon sources .

Toxicological Implications

The biological activity of 6-CNA extends beyond microbial metabolism; it also raises concerns regarding its toxicity and environmental impact. Chlorinated compounds are often associated with increased toxicity due to their persistence in the environment and potential to bioaccumulate. Research indicates that exposure to such compounds can lead to adverse health effects in humans and wildlife, necessitating further investigation into their ecological consequences .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to its non-chlorinated counterpart, nicotine.

Compound Metabolic Pathway Degradation Time Toxicity
This compoundHydrolytic dechlorination to 6-HNA48 hours (growth), 34 hours (resting)Higher persistence; potential for bioaccumulation
NicotineNicotinic acid pathwayVariable; generally fasterLower persistence; less toxic

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (S)-6-Chloronicotine, and how can enantiomeric purity be validated experimentally?

  • Methodological Answer : The synthesis typically involves stereoselective chlorination of nicotinic acid derivatives. Enantiomeric purity can be validated using chiral HPLC or polarimetry. For reproducible results, ensure reaction conditions (e.g., temperature, catalyst loading) are meticulously documented. Characterization should include 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to JIS Z 7253:2019 guidelines: use fume hoods for ventilation, wear nitrile gloves, and avoid skin contact. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store the compound in airtight containers away from ignition sources due to decomposition risks .

Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound?

  • Methodological Answer : Standardize in vitro assays (e.g., plasma protein binding, metabolic stability) using LC-MS/MS for quantification. Publish full experimental details, including buffer compositions, incubation times, and equipment calibration data. Cross-validate results with independent labs using shared reference samples .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported receptor-binding affinities of this compound across studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay type, cell line variability). Use radioligand binding assays with standardized KdK_d calculations under controlled pH and temperature. Compare results against structurally analogous nicotinic agonists to isolate stereochemical effects .

Q. How can computational modeling optimize the design of this compound derivatives for selective α4β2 nAChR targeting?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) with cryo-EM-derived receptor structures. Validate predictions via mutagenesis studies focusing on residues critical for ligand-receptor interactions (e.g., TrpB, TyrC1). Use free-energy perturbation (FEP) simulations to predict binding affinity changes .

Q. What in vivo models are most suitable for evaluating the neuropharmacological effects of this compound, and how can confounding factors be minimized?

  • Methodological Answer : Use transgenic mice expressing humanized α4β2 nAChR to improve translational relevance. Control for variables like age, circadian rhythm, and diet. Employ blinded randomized trials with saline placebo groups. Measure outcomes via microdialysis for real-time neurotransmitter monitoring .

Q. Data Analysis & Interpretation

Q. How should researchers address variability in dose-response curves of this compound across neuronal cell cultures?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) with bootstrapping to estimate EC50_{50} confidence intervals. Normalize data to internal controls (e.g., ATP viability assays). Report batch-to-batch variability in cell culture conditions (e.g., passage number, serum lot) .

Q. What statistical frameworks are recommended for integrating multi-omics data in this compound toxicity studies?

  • Methodological Answer : Use pathway enrichment analysis (e.g., DAVID, GSEA) to link transcriptomic/proteomic data. Apply Bayesian networks to model causal relationships between oxidative stress markers (e.g., ROS, SOD activity) and cellular outcomes. Validate findings with orthogonal assays like comet assays for DNA damage .

Q. Ethical & Reporting Standards

Q. What criteria define a robust research question for grant proposals targeting this compound mechanisms?

  • Methodological Answer : Apply the FINER framework: Ensure questions are Feasible (e.g., within budget), Novel (e.g., unexplored enantiomer effects), Ethical, and Relevant to public health. Use PICO(T) to structure hypotheses (e.g., "In rodent models (P), does this compound (I) reduce nicotine withdrawal symptoms (O) compared to racemic analogs (C) over 14 days (T)?") .

Propriétés

IUPAC Name

2-chloro-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c1-13-6-2-3-9(13)8-4-5-10(11)12-7-8/h4-5,7,9H,2-3,6H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVOLGNZRGLPIU-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442718
Record name 6-Chloronicotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112091-17-5
Record name 6-Chloronicotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloronicotine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT5WAL3YF3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(S)-6-Chloronicotine
(S)-6-Chloronicotine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.